5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide -

5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Catalog Number: EVT-3877259
CAS Number:
Molecular Formula: C22H17ClN2O3
Molecular Weight: 392.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-[2-(5-chloro-2-methoxy-phenylamino)-4′-methyl-[4,5′]bithiazolyl-2′-yl]-benzamide (Corr-4a)

  • Compound Description: Corr-4a is a small-molecule corrector that aims to restore the function and processing of the mutated protein F508del-cystic fibrosis transmembrane conductance regulator (CFTR) [].

N-(1,3-benzothiazol-2-yl)-3-(phenylsulfamoyl)benzamide (1)

  • Compound Description: This compound belongs to a series of N-benzothiazol-2-yl benzamide derivatives synthesized and evaluated as potential allosteric activators of human glucokinase (GK) [].

N-(1,3-Benzothiazol-2-yl)-3-[(2-chloro-4-nitrophenyl)sulfamoyl]benzamide (2)

  • Compound Description: Similar to compound 1, this molecule is an N-benzothiazol-2-yl benzamide derivative designed and synthesized for its potential as a human GK activator [].

N-(1,3-benzothiazol-2-yl)-3-(benzylsulfamoyl)benzamide (3)

  • Compound Description: This molecule is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated as a potential human GK activator [].

N-(1,3-Benzothiazol-2-yl)-3-(butylsulfamoyl)benzamide (4)

  • Compound Description: This compound, similar to the preceding ones, is an N-benzothiazol-2-yl benzamide derivative designed and investigated for its potential as a human GK activator [].

N-(1,3-Benzothiazol-2-yl)-3-(methylsulfamoyl)benzamide (5)

  • Compound Description: This is another N-benzothiazol-2-yl benzamide derivative synthesized and evaluated as a potential human GK activator [].

N-(1,3-benzothiazol-2-yl)-3-[(2-methylphenyl)sulfamoyl]benzamide (6)

  • Compound Description: This molecule is part of the N-benzothiazol-2-yl benzamide derivative series, synthesized and studied for their potential to activate human GK [].

N-(1,3-benzothiazol-2-yl)-3-[(4-bromophenyl)sulfamoyl]benzamide (7)

  • Compound Description: This compound belongs to the group of N-benzothiazol-2-yl benzamide derivatives investigated for their potential to activate human GK [].

N-(1,3-benzothiazol-2-yl)-3-[(4-nitrophenyl)sulfamoyl]benzamide (8)

  • Compound Description: Another member of the N-benzothiazol-2-yl benzamide derivative family, this molecule was synthesized and evaluated as a potential activator of human GK [].

N-(1,3-benzothiazol-2-yl)-3-[(4-methylphenyl)sulfamoyl]benzamide (9)

  • Compound Description: This compound belongs to the series of N-benzothiazol-2-yl benzamide derivatives evaluated as potential human GK activators [].

N-(1,3-Benzothiazol-2-yl)-3-(propylsulfamoyl)benzamide (10)

  • Compound Description: The final compound in the N-benzothiazol-2-yl benzamide derivative series, it was synthesized and studied for its potential to activate human GK [].

N-(cyclopropylmethoxy)-3,4,5-trifluoro-2-[(4-iodo-2-methylphenyl)amino]benzamide (PD198306)

  • Compound Description: PD198306 is identified as a novel anti-staphylococcal compound, exhibiting antibacterial effects and relatively low toxicity at the whole-organism level []. It demonstrates synergistic activity with erythromycin against methicillin-resistant Staphylococcus aureus (MRSA, strain MW2) [].

Properties

Product Name

5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

IUPAC Name

5-chloro-2-methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide

Molecular Formula

C22H17ClN2O3

Molecular Weight

392.8 g/mol

InChI

InChI=1S/C22H17ClN2O3/c1-13-3-5-14(6-4-13)22-25-18-12-16(8-10-20(18)28-22)24-21(26)17-11-15(23)7-9-19(17)27-2/h3-12H,1-2H3,(H,24,26)

InChI Key

UMHJGSICLVVGGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)NC(=O)C4=C(C=CC(=C4)Cl)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.